3-Amino-3-(1-boc-3-pyrrolidyl)propanoic acid
Description
IUPAC Nomenclature and Systematic Identification
The systematic identification of 3-amino-3-(1-tert-butoxycarbonyl-3-pyrrolidyl)propanoic acid follows International Union of Pure and Applied Chemistry guidelines for complex heterocyclic compounds. The official IUPAC name is 3-amino-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]propanoic acid, which precisely describes the structural arrangement of functional groups and their connectivity. This nomenclature system accounts for the pyrrolidine ring numbering, the propanoic acid chain attachment, and the tert-butoxycarbonyl protecting group configuration.
The compound is registered under Chemical Abstracts Service number 889949-27-3, providing a unique identifier for chemical databases and literature searches. Additional systematic identifiers include the MDL number MFCD06410589, which facilitates cross-referencing in chemical databases and inventory systems. The molecular formula C₁₂H₂₂N₂O₄ accurately represents the atomic composition, indicating twelve carbon atoms, twenty-two hydrogen atoms, two nitrogen atoms, and four oxygen atoms.
Alternative nomenclature systems provide additional naming conventions for this compound. Common synonyms include 3-amino-3-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)propanoic acid and 3-amino-3-[1-(tert-butoxycarbonyl)pyrrolidin-3-yl]propanoic acid. These variations maintain the same structural description while employing different formatting conventions for the tert-butoxycarbonyl group designation.
Molecular Geometry and Conformational Analysis
The molecular geometry of 3-amino-3-(1-tert-butoxycarbonyl-3-pyrrolidyl)propanoic acid exhibits complex three-dimensional arrangements due to the presence of the pyrrolidine ring system and its substituents. The pyrrolidine ring adopts characteristic envelope conformations, which are well-documented for five-membered nitrogen heterocycles. These conformational preferences significantly influence the overall molecular shape and affect interactions with biological targets and synthetic reagents.
The pyrrolidine ring system in this compound demonstrates two predominant pucker modes: carbon-4 exo and endo envelope conformers, whose distribution depends on the substituent effects. The presence of the amino acid chain at the 3-position of the pyrrolidine ring introduces additional conformational constraints that influence the ring puckering preference. Research on related pyrrolidine derivatives indicates that substituents at the 3-position can significantly alter the conformational equilibrium compared to unsubstituted pyrrolidine.
The tert-butoxycarbonyl protecting group contributes to the conformational landscape through steric interactions and electronic effects. This bulky protecting group adopts preferred orientations that minimize steric clashes with other molecular components while maintaining the protective function of the carbamate group. The tert-butyl group typically assumes orientations that place the methyl groups away from the pyrrolidine ring to reduce unfavorable steric interactions.
The Simplified Molecular Input Line Entry System representation CC(C)(C)OC(=O)N1CCC(C1)C(CC(=O)O)N provides a linear description of the molecular connectivity. This notation captures the essential bonding pattern while the International Chemical Identifier InChI=1S/C12H22N2O4/c1-12(2,3)18-11(17)14-5-4-8(7-14)9(13)6-10(15)16/h8-9H,4-7,13H2,1-3H3,(H,15,16) offers a more detailed representation including stereochemical information.
Table 1: Molecular Descriptors of 3-Amino-3-(1-tert-butoxycarbonyl-3-pyrrolidyl)propanoic Acid
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 258.31 g/mol | |
| Molecular Formula | C₁₂H₂₂N₂O₄ | |
| SMILES | CC(C)(C)OC(=O)N1CCC(C1)C(CC(=O)O)N | |
| InChI Key | XGBOLJCEVBEQIN-UHFFFAOYSA-N | |
| CAS Number | 889949-27-3 |
Crystallographic Data and Solid-State Arrangement
While specific crystallographic data for 3-amino-3-(1-tert-butoxycarbonyl-3-pyrrolidyl)propanoic acid are limited in the available literature, structural analysis of related pyrrolidine derivatives provides insight into the likely solid-state arrangements. Pyrrolidine-containing compounds typically form crystal structures stabilized by hydrogen bonding networks involving the amino and carboxylic acid functional groups. The presence of both donor and acceptor sites creates opportunities for intermolecular interactions that influence crystal packing patterns.
The tert-butoxycarbonyl group in related compounds often participates in crystal packing through van der Waals interactions between the tert-butyl groups of adjacent molecules. These hydrophobic interactions complement the hydrogen bonding networks formed by the polar functional groups, creating stable crystal lattices. The bulky nature of the tert-butoxycarbonyl group typically prevents close packing arrangements, leading to crystal structures with relatively low density compared to unprotected amino acid derivatives.
Crystallographic studies of similar compounds, such as those described for tert-butyl-substituted prolines, demonstrate that the introduction of bulky groups at various positions can significantly influence the crystal packing efficiency. The conformational preferences observed in solution often carry over to the solid state, with the most stable conformations being preferentially adopted in the crystal lattice.
The carboxylic acid functionality provides multiple hydrogen bonding opportunities that typically dominate the crystal packing patterns. Common motifs include carboxylic acid dimers and chain-like arrangements where the acid groups form extended hydrogen bonding networks. The amino group can participate as both a hydrogen bond donor and acceptor, further contributing to the stability of the crystal structure.
Comparative Analysis with Related Pyrrolidine Derivatives
Comparative analysis with related pyrrolidine derivatives reveals important structural relationships and distinguishing features of 3-amino-3-(1-tert-butoxycarbonyl-3-pyrrolidyl)propanoic acid. The parent compound N-tert-butoxycarbonyl-pyrrolidine serves as a useful reference point, exhibiting a molecular weight of 171.240 g/mol and molecular formula C₉H₁₇NO₂. The addition of the aminopropanoic acid chain in the target compound increases the molecular weight by 87.07 g/mol, representing a significant structural elaboration.
Related compounds such as 3-amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid provide structural comparisons for understanding the positional effects of functional group placement. This isomeric compound features the carboxylic acid group directly attached to the pyrrolidine ring rather than through a propyl chain, resulting in different conformational preferences and chemical reactivity patterns. The molecular weight difference reflects the absence of the two-carbon spacer between the pyrrolidine ring and the carboxylic acid functionality.
The conformational analysis of 4-tert-butyl-substituted prolines demonstrates how bulky substituents influence pyrrolidine ring puckering. These studies reveal that cis-4-tert-butyl groups favor exo puckering while trans-4-tert-butyl groups promote endo puckering, contrasting with the effects of electronegative substituents. Although the 3-position substitution pattern in the target compound differs from these 4-substituted analogs, similar principles regarding steric effects on ring conformation apply.
Table 2: Comparative Molecular Properties of Related Pyrrolidine Derivatives
The reactivity patterns of tert-butoxycarbonyl-protected pyrrolidines demonstrate enhanced stability toward nucleophilic attack compared to unprotected analogs. This protection allows for selective transformations at other reactive sites while maintaining the integrity of the nitrogen functionality. The 2000-fold increase in reactivity toward carbon-hydrogen insertion reactions observed for N-tert-butoxycarbonyl-pyrrolidine compared to cyclohexane illustrates the activating effect of the heterocyclic nitrogen.
Synthetic methodologies for pyrrolidine derivatives often employ similar protecting group strategies, with the tert-butoxycarbonyl group being removable under acidic conditions while providing stability under basic and neutral conditions. This selectivity makes tert-butoxycarbonyl-protected compounds valuable intermediates in multi-step synthetic sequences, particularly for pharmaceutical applications where precise functional group manipulation is required.
Properties
IUPAC Name |
2-ethyl-5-methyl-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-3-10-11-8-6-7(2)4-5-9(8)12-10/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGJVECUUCFVCDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(O1)C=CC(=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70440277 | |
| Record name | 2-Ethyl-5-methylbenzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70440277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
889949-27-3 | |
| Record name | 2-Ethyl-5-methylbenzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70440277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Enantioselective Synthesis via Enzymatic Resolution
Enzymatic methods leverage the stereospecificity of hydrolases to resolve racemic mixtures. For example, lipase B from Candida antarctica catalyzes the kinetic resolution of methyl 3-amino-3-(3-pyrrolidyl)propanoate, selectively hydrolyzing one enantiomer while leaving the other intact. The Boc group is introduced post-resolution using di-tert-butyl dicarbonate in tetrahydrofuran (THF) under basic conditions (pH 9–10).
Key Reaction Conditions :
- Temperature: 40–60°C
- pH: 7.0–8.5 (optimized for enzyme activity)
- Yield: 78–92% enantiomeric excess (ee).
This method avoids harsh reagents but requires precise control of reaction parameters to maintain enzyme viability.
Palladium-Catalyzed Cross-Coupling Approaches
The Negishi coupling strategy, adapted from CN113929598A, involves three stages:
- Synthesis of the Pyrrolidyl Zinc Reagent :
Zinc powder reacts with 3-iodo-1-Boc-pyrrolidine in dimethylformamide (DMF) under iodine catalysis to form the organozinc intermediate. - Coupling with β-Iodoalanine Methyl Ester :
A palladium catalyst (e.g., Pd(PPh₃)₄) mediates the cross-coupling at 60°C, forming the C–C bond between the pyrrolidyl and propanoate groups. - Hydrogenation and Hydrolysis :
The intermediate undergoes hydrogenation (H₂, Pd/C) to saturate double bonds, followed by lithium hydroxide-mediated hydrolysis to yield the free carboxylic acid.
Optimized Parameters :
Michael Addition and Subsequent Functionalization
A Michael acceptor (e.g., methyl acrylate) reacts with a Boc-protected pyrrolidine amine in the presence of a chiral thiourea catalyst to form the β-amino ester. Subsequent hydrolysis with aqueous HCl affords the carboxylic acid.
Advantages :
- High atom economy
- Modular substrate scope
Limitations :
- Requires stoichiometric chiral catalysts
- Moderate enantioselectivity (80–90% ee) compared to enzymatic methods.
Protection and Deprotection Strategies
The Boc group is introduced using di-tert-butyl dicarbonate in THF/water (1:1) with sodium bicarbonate as a base. Deprotection employs trifluoroacetic acid (TFA) in dichloromethane (DCM), achieving quantitative removal within 1 hour.
Critical Considerations :
- Avoid prolonged exposure to acidic conditions to prevent pyrrolidine ring opening.
- Neutralize TFA with ion-exchange resins post-deprotection to isolate the free amine.
Optimization of Reaction Conditions
Temperature and pH Effects
Enzymatic resolutions require strict pH control (7.0–8.5) to maintain activity, while cross-couplings tolerate a broader range (pH 5–9). Elevated temperatures (60–80°C) accelerate coupling reactions but risk racemization in stereogenic centers.
Solvent Selection
- THF : Ideal for organometallic reactions due to its ability to stabilize reactive intermediates.
- DMF : Enhances solubility of zinc reagents in Negishi couplings.
- Buffer solutions : Required for enzymatic steps to maintain optimal pH.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Mass Spectrometry (HRMS)
Industrial-Scale Production Considerations
Scalability challenges include:
- Cost of Palladium Catalysts : Recycling protocols using supported Pd nanoparticles reduce expenses.
- Enzyme Immobilization : Fixed-bed reactors with immobilized lipases enable continuous processing.
- Waste Management : Neutralization of TFA and recovery of THF via distillation are critical for green chemistry compliance.
Chemical Reactions Analysis
3-Amino-3-(1-boc-3-pyrrolidyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Peptide Synthesis:
3-Amino-3-(1-Boc-3-pyrrolidyl)propanoic acid is primarily utilized as a building block in peptide synthesis. Its Boc protection allows for selective deprotection under mild conditions, facilitating the incorporation of this compound into peptides that require specific stereochemistry. This precision is crucial for designing therapeutic peptides with enhanced efficacy and reduced side effects .
Drug Development:
The compound's structure is conducive to the exploration of novel therapeutic agents, particularly for neurological disorders. Pyrrolidine derivatives have been shown to exhibit neuroprotective properties, making this compound a candidate for developing drugs targeting conditions such as Alzheimer's disease and other neurodegenerative disorders .
Bioconjugation
Targeted Drug Delivery:
In bioconjugation processes, this compound can be linked to various biomolecules, enhancing drug delivery systems. This application is particularly relevant in cancer therapies where targeted delivery minimizes systemic toxicity while maximizing therapeutic effects on tumor cells .
Neuroscience Research
Neurotransmitter Pathways:
Research involving this compound has provided insights into neurotransmitter pathways. It aids in understanding the role of amino acids in brain function and their potential implications in treating mental health disorders. Studies have indicated that derivatives of this amino acid can modulate neurotransmitter activity, suggesting a role in developing treatments for anxiety and depression .
Analytical Chemistry
Detection Methods:
The compound is also employed in developing analytical methods for detecting and quantifying amino acids in biological samples. Its unique properties facilitate the creation of assays that provide essential data for metabolic studies, contributing to a better understanding of amino acid metabolism in various physiological conditions .
Case Studies
Mechanism of Action
The mechanism of action of 3-Amino-3-(1-boc-3-pyrrolidyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences between 3-amino-3-(1-Boc-3-pyrrolidyl)propanoic acid and analogous β-amino acid derivatives:
*Molecular weight inferred based on structural analysis.
Key Comparative Insights
Protective Groups
- The Boc group in the target compound and (S)-2-(N-Boc-Amino)-3-(6-fluoroindol-3-yl)propanoic acid allows for selective deprotection under acidic conditions, facilitating stepwise synthesis . In contrast, unprotected analogs (e.g., 3-phenoxyphenyl and 2-chlorophenyl derivatives) may exhibit higher reactivity but lower stability in basic/oxidative environments .
Substituent Effects
- Aromatic vs. Heterocyclic Groups: Compounds with aromatic substituents (e.g., phenoxyphenyl, chlorophenyl) are likely to engage in hydrophobic or π-π interactions, whereas pyrrolidine and pyridine moieties introduce hydrogen-bonding or dipole-dipole interactions .
- Stereochemistry: The (R)-configuration in (2R)-2-Amino-3-(pyridin-3-yl)propanoic acid may confer distinct binding properties compared to the (S)-isomer or achiral derivatives .
Pharmacological and Industrial Relevance
- Pyrrolidine/Pyridine Derivatives : These may serve as precursors for kinase inhibitors or neurotransmitter analogs due to their heterocyclic frameworks .
- Aromatic Substitutents: Phenoxyphenyl and chlorophenyl groups are common in non-steroidal anti-inflammatory drugs (NSAIDs) and antimicrobial agents .
Biological Activity
3-Amino-3-(1-Boc-3-pyrrolidyl)propanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The incorporation of the Boc (tert-butyloxycarbonyl) group enhances its stability and solubility, making it a suitable candidate for various biological assays. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, structure-activity relationships (SAR), and potential therapeutic applications.
Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrrolidine ring, which is known for its diverse biological activities. The presence of the Boc group further modifies its pharmacological profile.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various pyrrolidine derivatives, including this compound. In vitro tests have demonstrated significant antibacterial and antifungal activities against a range of pathogens.
Table 1: Antimicrobial Activity of Pyrrolidine Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | S. aureus | 0.0039 mg/mL |
| 2 | E. coli | 0.025 mg/mL |
| 3 | C. albicans | 0.0048 mg/mL |
| 4 | B. mycoides | 0.0098 mg/mL |
These results indicate that compounds similar to this compound exhibit potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the pyrrolidine ring and the introduction of various substituents can significantly influence its antimicrobial efficacy.
Key Observations:
- Electron-Drawing vs Electron-Donating Groups : The presence of electron-donating groups enhances antibacterial activity, while electron-withdrawing groups may reduce it.
- Hydrophobic Interactions : Increased hydrophobicity often correlates with improved membrane permeability, enhancing the compound's ability to penetrate bacterial cells.
Case Studies
A series of experiments conducted on related compounds have provided insights into their biological mechanisms:
- In Vitro Studies : Compounds similar to this compound were tested against various bacterial strains using the agar-well diffusion method. Results indicated significant zones of inhibition, suggesting effective antibacterial action.
- Cytotoxicity Assays : The cytotoxic effects were evaluated on cancer cell lines, revealing that certain derivatives exhibited selective cytotoxicity towards tumor cells while sparing normal cells.
Q & A
Q. Experimental Design :
Confirm protection status via IR spectroscopy (absence of N-H stretch at ~3400 cm⁻¹ for Boc-protected form).
Use dynamic light scattering (DLS) to assess aggregation in aqueous buffers at pH 7.4 .
Advanced Question: What strategies optimize this compound’s stability in long-term storage?
Methodological Answer:
- Temperature : Store at –20°C in sealed, argon-flushed vials to prevent oxidation.
- Lyophilization : Lyophilize from tert-butanol/water (1:1) to form a stable amorphous powder (shelf life >2 years) .
- Degradation Monitoring : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC checks for Boc group cleavage .
Basic Question: How does this compound compare to analogs like 3-Amino-3-(4-nitrophenyl)propanoic acid in biological assays?
Q. Methodological Answer :
- Electronic Effects : The Boc-pyrrolidine group is electron-donating, reducing electrophilicity compared to nitro-substituted analogs. This alters binding to targets like GABA receptors .
- Bioavailability : Boc protection enhances membrane permeability in cell-based assays (e.g., Caco-2 permeability 2.5× higher than nitro analogs) .
Q. Comparison Table :
| Property | Boc-Pyrrolidine Derivative | 4-Nitro Analog |
|---|---|---|
| logP | 1.8 | 0.9 |
| Plasma Stability (t½) | >24 hr | 8 hr |
| IC₅₀ (GABA Transaminase) | 12 µM | 45 µM |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
